molecular formula C21H16BrClN4OS B12723638 Thiourea, N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- CAS No. 84502-13-6

Thiourea, N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-

Cat. No.: B12723638
CAS No.: 84502-13-6
M. Wt: 487.8 g/mol
InChI Key: RPLJGVCJYBWQGV-UHFFFAOYSA-N
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Description

Thiourea, N-(4-bromophenyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound features a unique combination of bromophenyl and benzimidazole moieties, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-bromophenyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Thiourea Moiety: The thiourea moiety can be formed by reacting the appropriate amine with thiocyanate or isothiocyanate under basic conditions.

    Coupling of the Bromophenyl Group: The final step involves coupling the bromophenyl group with the thiourea derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **Thiourea, N-(4-chlorophenyl)-N’-(4-((5-bromo-1H-benzimidazol-2-yl)methoxy)phenyl)-
  • **Thiourea, N-(4-fluorophenyl)-N’-(4-((5-iodo-1H-benzimidazol-2-yl)methoxy)phenyl)-

Uniqueness

Thiourea, N-(4-bromophenyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- is unique due to its specific combination of bromophenyl and chloro-benzimidazole moieties, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

84502-13-6

Molecular Formula

C21H16BrClN4OS

Molecular Weight

487.8 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]thiourea

InChI

InChI=1S/C21H16BrClN4OS/c22-13-1-4-15(5-2-13)24-21(29)25-16-6-8-17(9-7-16)28-12-20-26-18-10-3-14(23)11-19(18)27-20/h1-11H,12H2,(H,26,27)(H2,24,25,29)

InChI Key

RPLJGVCJYBWQGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Br)OCC3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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